molecular formula C7H11NO4 B13321658 6-Aminohept-2-enedioic acid

6-Aminohept-2-enedioic acid

Cat. No.: B13321658
M. Wt: 173.17 g/mol
InChI Key: AQNOFIJXEDHCMR-DUXPYHPUSA-N
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Description

Contextualization within Amino Acid and Dicarboxylic Acid Chemistry

6-Aminohept-2-enedioic acid is classified as both an amino acid and a dicarboxylic acid. An organic compound containing two carboxyl groups (-COOH) is known as a dicarboxylic acid. wikipedia.org The general molecular formula for these can be written as HO2C−R−CO2H, where R can be aliphatic or aromatic. wikipedia.org Dicarboxylic acids generally exhibit chemical behaviors and reactivity similar to monocarboxylic acids. wikipedia.org

The presence of the amino group (-NH2) also categorizes it as an amino acid. The structure of an amino acid enables it to function as both an acid and a base. libretexts.org This dual nature is due to the presence of the acidic carboxyl group and the basic amino group. libretexts.org In solution, amino acids can exist as zwitterions, where the carboxyl group is deprotonated and the amino group is protonated. libretexts.org This characteristic is crucial for many of their biological functions. libretexts.org The reactivity of both the carboxylic acid and amine functional groups is particularly important in the formation of peptides and proteins. libretexts.org

The IUPAC name for the specific stereoisomer (E,6R)-6-aminohept-2-enedioic acid highlights the spatial arrangement of its atoms. nih.gov The "(E)" denotes the configuration of the double bond, while the "(6R)" specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the amino group. nih.gov

Table 1: Computed Properties of (E,6R)-6-aminohept-2-enedioic acid

Property Value Source
Molecular Formula C7H11NO4 PubChem nih.gov
Molecular Weight 173.17 g/mol PubChem nih.gov
Monoisotopic Mass 173.06880783 Da PubChem nih.gov
XLogP3 -2.7 PubChem nih.gov
Hydrogen Bond Donor Count 3 PubChem nih.gov
Hydrogen Bond Acceptor Count 4 PubChem nih.gov
Rotatable Bond Count 5 PubChem nih.gov
Exact Mass 173.06880783 Da PubChem nih.gov
Topological Polar Surface Area 101 Ų PubChem nih.gov
Heavy Atom Count 12 PubChem nih.gov
Complexity 200 PubChem nih.gov

Significance as a Heptenedioic Acid Derivative in Biochemical Systems

Heptanedioic acid, also known as pimelic acid, is a seven-carbon dicarboxylic acid. ontosight.ai Its derivatives are of considerable interest in various scientific fields due to their potential applications. ontosight.ai Research into complex derivatives of heptanedioic acid often centers on their potential as lead compounds for drug development. ontosight.ai

While specific research on the biochemical role of this compound is not extensively documented in the provided search results, the broader class of dicarboxylic acids, including derivatives of heptanedioic acid, has known biological significance. For instance, some dicarboxylic acids are intermediates in metabolic pathways. wikipedia.org The introduction of an amino group and a double bond, as seen in this compound, can significantly influence the molecule's biological activity. ontosight.ai The presence of such functional groups can affect how the compound interacts with biological targets like enzymes or receptors. ontosight.ai

The study of analogous compounds provides some insight. For example, derivatives of betulinic acid, which also feature complex organic structures, have been investigated for a variety of biological activities. researchgate.net Furthermore, research into other unsaturated dicarboxylic acids, such as 2-decenedioic acid, has revealed their presence in natural products, suggesting potential biological roles. wikipedia.org The synthesis of novel derivatives of natural products like ferulic acid has also been a strategy to develop new bioactive compounds. nih.gov While direct evidence is limited, the structural features of this compound suggest it could be a subject of interest in the search for new biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(E)-6-aminohept-2-enedioic acid

InChI

InChI=1S/C7H11NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12)/b4-2+

InChI Key

AQNOFIJXEDHCMR-DUXPYHPUSA-N

Isomeric SMILES

C(CC(C(=O)O)N)/C=C/C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 6 Aminohept 2 Enedioic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve complex molecular architectures. While a direct chemoenzymatic route to 6-aminohept-2-enedioic acid is not extensively documented, the principles of enzyme-mediated transformations are highly applicable.

The stereoselective introduction of the amino group at the C-6 position is a critical step in the synthesis of this compound. Enzymes, with their inherent chirality, are ideal catalysts for such transformations. One potential strategy involves the use of transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. In a hypothetical chemoenzymatic synthesis of this compound, a suitable keto-acid precursor could be stereoselectively aminated using a specific transaminase, thereby establishing the desired stereochemistry at the C-6 position.

Another relevant class of enzymes is aldolases, which catalyze the formation of carbon-carbon bonds. For instance, N-acetylneuraminate lyase (NAL) catalyzes the reversible aldol (B89426) reaction between pyruvate (B1213749) and N-acetyl-D-mannosamine. wisconsin.edu While this specific reaction is for sialic acid synthesis, the principle of using an aldolase (B8822740) to construct a carbon backbone, followed by further chemical modifications, represents a viable chemoenzymatic strategy.

A hypothetical chemoenzymatic route could, therefore, involve an initial enzyme-catalyzed reaction to create a key chiral intermediate, which is then elaborated through traditional organic synthesis to yield the final product. The use of enzymes in this manner can significantly reduce the number of steps and improve the enantiomeric purity of the final compound.

Organic Synthetic Pathways

Purely organic synthetic methods provide a versatile toolbox for the construction of this compound. These pathways must address two key challenges: the formation of the unsaturated carbon-carbon bond and the introduction of the amino and carboxylic acid functionalities.

The formation of the C-2 to C-3 double bond in the heptenedioic acid backbone can be achieved through various olefination reactions. One of the most powerful methods for creating carbon-carbon double bonds is olefin metathesis. The self-metathesis of unsaturated fatty acids using Grubbs catalysts has been shown to be an effective route for producing symmetrical long-chain unsaturated dicarboxylic acids. researchgate.net A similar strategy could be envisioned for the synthesis of a precursor to this compound. For instance, the cross-metathesis of two smaller, functionalized alkenes could assemble the seven-carbon chain with the desired double bond geometry.

The following table summarizes the catalysts and conditions used in the self-metathesis of oleic acid, a reaction analogous to what might be used to form the backbone of this compound.

CatalystCatalyst Loading (mol%)Temperature (°C)Conversion (%)
Grubbs First Generation0.150>80
Grubbs Second Generation0.0150>80

Data sourced from a study on the self-metathesis of unsaturated fatty acids. researchgate.net

With the unsaturated backbone established, the next critical steps involve the introduction and functionalization of the amino and carboxylic acid groups. A variety of methods exist for the synthesis of amino acids. The O'Donnell amino acid synthesis, for example, allows for the alkylation of a glycine-derived Schiff base to form a wide range of α-amino acids. organic-chemistry.org This method could be adapted to introduce the amino and carboxylic acid groups at one end of the molecule.

Another powerful strategy is the reductive amination of a keto acid. This involves the reaction of a ketone with ammonia (B1221849) in the presence of a reducing agent to form an amine. A precursor molecule containing a ketone at the C-6 position and a carboxylic acid or ester at the C-1 and C-7 positions could be subjected to reductive amination to install the required amino group.

A plausible multi-step organic synthesis could involve the following key transformations:

Backbone construction: Olefin cross-metathesis to form a seven-carbon chain with a double bond at the C-2 position and terminal ester groups.

Functional group manipulation: Conversion of one of the terminal ester groups into a suitable precursor for amination, such as a ketone.

Amination: Introduction of the amino group via a method like reductive amination or through the use of an amino acid synthon.

Deprotection: Removal of any protecting groups on the carboxylic acid and amino functionalities to yield the final product.

The synthesis of diaryl hydroxyl dicarboxylic acids from amino acids, aromatic aldehydes, and primary alcohols, while leading to a different class of compounds, highlights the potential of multicomponent reactions to assemble complex molecules with multiple stereocenters in a diastereospecific manner. acs.org Such strategies could potentially be adapted for the synthesis of this compound or its analogs.

Biosynthetic Pathways and Enzymology of 6 Aminohept 2 Enedioic Acid

Proposed Biological Routes in Prokaryotic and Eukaryotic Systems

Currently, there is no evidence to suggest a widespread, naturally occurring biosynthetic pathway for 6-aminohept-2-enedioic acid in either prokaryotic or eukaryotic organisms. Its consideration in a biological context is primarily theoretical and part of engineered systems.

Patents detailing the production of cyclohexanone (B45756) in non-naturally occurring microbial organisms describe a proposed pathway that involves this compound as an intermediate. google.comgoogle.com This engineered route is designed to function in a microbial host, such as E. coli, and is not a depiction of a natural metabolic process. The proposed pathway positions this compound as a step in the conversion of a diamino acid to pimeloyl-CoA, a precursor for various industrial compounds. google.comgoogle.com

The upstream production of its precursor, 2-aminoheptanedioic acid (also known as 2-aminopimelic acid), has been noted in the context of bacterial cell wall peptidoglycan and has been identified in certain plants like Indigofera hirsuta. nih.gov This suggests that while precursors to this compound may exist in nature, the specific enzymatic step to form the unsaturated dicarboxylic acid itself is not a known part of natural primary or secondary metabolism.

Identification and Characterization of Key Biosynthetic Enzymes

The specific enzymes responsible for the biosynthesis of this compound have not been isolated or characterized from any natural source. The discussion of enzymatic activity is therefore based on proposals for engineered pathways.

In the context of the engineered pathway for cyclohexanone production, the formation of this compound is proposed to occur via the deamination of 2,6-diaminoheptanedioic acid. google.com The subsequent conversion of this compound to 2-aminoheptanedioic acid would involve the reduction of the carbon-carbon double bond. google.com An enzyme class that could potentially catalyze this reduction is the 2-enoate reductases (EC 1.3.1.31). google.com

Enzymatic Reaction Mechanisms and Kinetics

Detailed enzymatic reaction mechanisms and kinetic data for the synthesis and conversion of this compound are not available due to the lack of identified specific enzymes. Based on the proposed transformations, the formation from 2,6-diaminoheptanedioic acid would likely involve an elimination reaction, possibly catalyzed by an ammonia-lyase. The subsequent conversion to 2-aminoheptanedioic acid would be a reduction reaction.

Regulation of Biosynthetic Gene Expression

As there are no known natural biosynthetic pathways for this compound, there is no information on the regulation of the genes that would encode for its biosynthetic enzymes. In the context of an engineered microbial system, the expression of the genes encoding the enzymes in the pathway would be controlled by the specific genetic constructs used, such as the choice of promoters and other regulatory elements, to optimize the production of the target chemical. google.com

Metabolic Precursors and Intermediates in Biosynthesis

In the proposed engineered pathway, the direct precursor to this compound is 2,6-diaminoheptanedioic acid. google.com The metabolic pathway then proceeds through this compound to the intermediate 2-aminoheptanedioic acid. google.comgoogle.com This saturated amino dicarboxylic acid is then further metabolized.

The biosynthesis of the related compound, 2-aminoheptanedioic acid, which is a proposed downstream product of this compound metabolism, is linked to the central metabolism. As an alpha-amino acid, its synthesis would likely derive from intermediates of core metabolic pathways such as the citric acid cycle.

Below is a table summarizing the key compounds in the proposed engineered biosynthetic pathway involving this compound.

Compound NameRole in Pathway
2,6-Diaminoheptanedioic acidPrecursor
This compound Target Compound/Intermediate
2-Aminoheptanedioic acidIntermediate
6-Carboxyhex-2-enoateIntermediate
Pimelate (B1236862)Intermediate
Pimeloyl-CoADownstream Product

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 6-Aminohept-2-enedioic acid. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete structural assignment can be achieved. While specific experimental data for this compound is not widely published, expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons at each position of the carbon chain. The vinyl protons on the double bond (at C-2 and C-3) would appear in the characteristic downfield region for alkenes. The proton attached to the chiral carbon bearing the amino group (C-6) would also have a unique chemical shift. The remaining methylene (B1212753) protons would exhibit complex splitting patterns due to coupling with their neighbors.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing distinct signals for each of the seven carbon atoms in the molecule. The two carboxyl carbons (C-1 and C-7) would have characteristic chemical shifts in the downfield region. The olefinic carbons (C-2 and C-3) would also be readily identifiable.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton-carbon pairs. HMBC would provide crucial information about long-range proton-carbon couplings, helping to piece together the entire molecular structure.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-1 (COOH)~10-13~170-185
C-2 (=CH)~5.8-6.5~120-140
C-3 (=CH)~5.8-6.5~120-140
C-4 (-CH₂-)~2.2-2.5~30-40
C-5 (-CH₂-)~1.8-2.1~25-35
C-6 (-CH(NH₂)-)~3.5-4.0~50-60
C-7 (COOH)~10-13~170-185
-NH₂~7.5-8.5N/A

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₇H₁₁NO₄. nih.gov The monoisotopic mass of (E,6R)-6-aminohept-2-enedioic acid is calculated to be 173.06880783 Da. nih.gov

In addition to determining the parent molecular ion, MS/MS fragmentation analysis can provide structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Common fragmentation pathways for this molecule would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and the amino group (NH₂). Analysis of these fragments helps to confirm the presence of the carboxylic acid and amino functionalities.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated and used to support structural assignments. uni.lu

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺174.07608137.7
[M+Na]⁺196.05802142.9
[M-H]⁻172.06152134.5

Table data based on predicted values for (E)-6-aminohept-2-enedioic acid. uni.lu

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for analyzing amino acids. nih.gov For this compound, a reversed-phase HPLC method would likely be employed. nih.gov The compound, being polar, would be separated on a C18 column using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com Detection could be achieved using a UV detector, as the carbon-carbon double bond and carboxyl groups exhibit some UV absorbance, or more sensitively using a mass spectrometer (LC-MS). Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for primary amines can be used to enhance fluorescence detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids, derivatization is necessary for GC-MS analysis. The carboxylic acid and amino groups would need to be converted to more volatile esters and acylated derivatives, respectively. While a powerful technique for separation and identification, the need for derivatization makes HPLC a more direct method for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad O-H stretch from the carboxylic acid groups would be expected in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acids would give a strong absorption band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region. The C=C stretch of the alkene would be observed around 1640-1680 cm⁻¹, and C-H stretches would be present just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being a symmetric and less polar bond, would typically show a strong Raman signal in the 1650-1670 cm⁻¹ region. mdpi.com The symmetric stretching of the carboxylate group would also be Raman active. Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions. researchgate.net

Functional Group Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-1725 (strong)1650-1680 (medium)
AlkeneC=C stretch1640-1680 (medium)1650-1670 (strong)
AmineN-H stretch3300-3500 (medium)Weak
Methylene/MethineC-H stretch2850-3000 (medium)2850-3000 (strong)

Computational Chemistry and Molecular Modeling Studies of 6 Aminohept 2 Enedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 6-Aminohept-2-enedioic acid. researchgate.netmdpi.com These calculations provide a deep understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound (Hypothetical Data)

ParameterValueUnit
Energy of HOMO-8.25eV
Energy of LUMO-1.12eV
HOMO-LUMO Energy Gap (ΔE)7.13eV
Ionization Potential (I)8.25eV
Electron Affinity (A)1.12eV
Electronegativity (χ)4.685eV
Global Hardness (η)3.565eV
Global Softness (S)0.280eV⁻¹

This data is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. encyclopedia.pub For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule. byu.edumdpi.com These simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals the time evolution of the system. encyclopedia.pub

By simulating this compound in an aqueous environment, for instance, one can observe the dynamics of its hydration shell and the stability of its intramolecular hydrogen bonds. When studying its interaction with a protein, MD simulations can reveal the key amino acid residues involved in binding, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding. rsc.org

Table 2: Key Interaction Parameters from a Hypothetical MD Simulation of this compound with a Target Protein

ParameterDescriptionIllustrative Value
RMSD of LigandRoot Mean Square Deviation of the ligand's atomic positions from the initial docked pose.1.5 Å
RMSF of Binding Site ResiduesRoot Mean Square Fluctuation of the Cα atoms of the amino acids in the binding pocket.0.8 Å
Number of Hydrogen BondsAverage number of hydrogen bonds formed between the ligand and the protein over the simulation time.3
Binding Free Energy (MM/PBSA)An estimation of the free energy of binding calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area method.-35 kcal/mol

This data is for illustrative purposes only.

Enzyme-Ligand Docking and Mechanistic Predictions

Enzyme-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. oatext.com This method is instrumental in understanding the potential inhibitory mechanism of this compound against a specific enzyme. The process involves placing the ligand into the binding site of the enzyme and evaluating the binding affinity using a scoring function. nih.gov

The results of docking studies can identify the most probable binding mode of this compound within the active site of an enzyme. researchgate.net It can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues. nih.gov This information is crucial for predicting the compound's mechanism of action and for the rational design of more potent inhibitors.

Table 3: Hypothetical Docking Results of this compound against a Target Enzyme

ParameterValue
Binding Affinity (Scoring Function)-8.2 kcal/mol
Interacting Residues (Hydrogen Bonds)Arg124, Ser250
Interacting Residues (Hydrophobic)Phe152, Leu208
Predicted Inhibition Constant (Ki)1.5 µM

This data is a hypothetical example.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a crucial aspect of drug discovery and development that aims to understand how the chemical structure of a compound influences its biological activity. taylorandfrancis.comslideshare.net For this compound, SAR studies would involve synthesizing a series of derivatives with systematic modifications to its chemical structure and evaluating their biological activity. nih.gov

The goal is to identify the key structural features, or pharmacophores, that are essential for the desired activity and to understand the impact of different functional groups on potency and selectivity. iomcworld.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) can be employed to build mathematical models that correlate the chemical structures of the derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

Table 4: Hypothetical SAR Data for Derivatives of this compound

DerivativeModificationIC₅₀ (µM)
Parent Compound This compound 10.5
Derivative 1Methyl ester at C18.2
Derivative 2Acetylation of the amino group25.1
Derivative 3Introduction of a hydroxyl group at C45.3
Derivative 4Replacement of the carboxylic acid at C7 with an amide15.8

This data is hypothetical and for illustrative purposes to demonstrate SAR principles.

Biological Roles and Metabolic Interconnections of 6 Aminohept 2 Enedioic Acid

Involvement in Amino Acid Metabolism

As an amino dicarboxylic acid, 6-aminohept-2-enedioic acid is structurally related to fundamental amino acids like glutamate (B1630785) and aspartate, which are central to nitrogen metabolism and protein synthesis.

Integration with Protein Synthesis Pathways

Currently, there is no direct evidence to suggest that this compound is incorporated into proteins. It is considered a non-proteinogenic amino acid, meaning it is not one of the canonical 20 amino acids used by the ribosome for protein synthesis. However, its downstream metabolic product, 2-aminoheptanedioic acid, is also a non-proteinogenic alpha-amino acid. hmdb.canih.gov Peptides containing the related compound 2-aminopimelic acid have been shown to inhibit diaminopimelic acid biosynthesis in bacteria, a key component of the bacterial cell wall. glpbio.com This suggests that while not directly part of protein synthesis, its metabolic relatives can influence pathways related to bacterial structure.

Role in Nitrogen Metabolism and Amino Acid Recycling

The primary known metabolic role of this compound is as an intermediate in a proposed engineered biosynthetic pathway for the production of cyclohexanone (B45756) in microbial organisms. google.comgoogle.com In this pathway, it is formed from 2,6-diaminoheptanedioic acid and is subsequently converted to 2-aminoheptanedioic acid. google.comgoogle.com This conversion involves the removal of an amino group, indicating a direct link to nitrogen metabolism. The pathway illustrates how nitrogen from a diamino acid can be processed and potentially recycled.

The metabolism of dicarboxylic amino acids like glutamic acid and aspartic acid is central to the assimilation and transfer of ammonia (B1221849) within the cell through processes like transamination. researchgate.net While specific transaminases for this compound have not been characterized, its structure suggests it could theoretically participate in similar reactions, donating its amino group to an α-keto acid to form a new amino acid and a corresponding keto-acid derivative of itself.

Participation in Dicarboxylic Acid Metabolic Cycles

Dicarboxylic acids are pivotal intermediates in central metabolism, most notably in the citric acid cycle (Krebs cycle), which is a final common pathway for the oxidation of fuel molecules. pnas.org

Interplay with Fatty Acid Metabolism Pathways

The engineered pathway involving this compound ultimately leads to pimelate (B1236862), which can be converted to pimeloyl-CoA. google.comgoogle.com Pimeloyl-CoA is a key precursor for the synthesis of biotin (B1667282) (vitamin B7). nih.govnih.gov Biotin, in turn, is an essential cofactor for carboxylase enzymes that are critical in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. nih.govresearchgate.net

The synthesis of pimelate itself is closely linked to fatty acid synthesis pathways in many bacteria. nih.govnih.gov For instance, in E. coli, the pimelate moiety is synthesized through a modified fatty acid pathway. pnas.org Therefore, the pathway involving this compound represents an alternative, engineered route to connect amino acid metabolism with the precursors of fatty acid-related cofactor biosynthesis.

IntermediateMetabolic ConnectionReference
PimelatePrecursor to pimeloyl-CoA google.comgoogle.com
Pimeloyl-CoAPrecursor for biotin synthesis nih.gov
BiotinCofactor in fatty acid synthesis nih.govresearchgate.net

Influence on Cellular Signaling Pathways

There is currently no direct research demonstrating an influence of this compound on cellular signaling pathways. Its downstream product in the engineered pathway, 2-aminoheptanedioic acid, is considered a secondary metabolite which may have roles as signaling molecules. hmdb.ca However, specific signaling functions for this compound have not been identified.

Potential Roles in Metabolic Regulation

The role of this compound in metabolic regulation is speculative and based on its position in the engineered pathway for cyclohexanone production. google.comgoogle.com The synthesis and conversion of this intermediate would be subject to the regulation of the enzymes that produce and consume it. In the context of a microbial organism engineered for chemical production, the flux through this step would be a critical point for optimization and control. google.comgoogle.com

The related compound, 2-aminoheptanedioic acid, is thought to potentially influence metabolic pathways related to amino acid biosynthesis and energy metabolism. Given the close structural and metabolic relationship, it is plausible that this compound could have similar, yet uncharacterized, regulatory effects.

Functional Derivatives and Analogs of 6 Aminohept 2 Enedioic Acid

Design and Synthesis of Modified Structures

The design of functional derivatives of 6-aminohept-2-enedioic acid is rooted in the principles of medicinal chemistry, aiming to create molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. A primary strategy involves the introduction of conformational constraints to the flexible backbone of related parent molecules like L-α-aminoadipic acid (L-α-AA). doi.orgresearchgate.netfrontiersin.org L-α-AA itself is an intermediate in lysine (B10760008) metabolism and an inhibitor of enzymes such as glutamine synthetase. frontiersin.orgapexbt.comnih.gov The presence of the trans-double bond in this compound is a key design feature, restricting the molecule's rotation to present a specific conformation to its biological target.

Further modifications are designed to explore the structure-activity relationship (SAR). Common strategies include:

Alkyl Substitution: Introducing small alkyl groups, such as a methyl group, at various positions can probe steric tolerance within the receptor's binding pocket and can significantly impact potency and selectivity. doi.orgnih.gov

Ring Structures: Incorporating cyclic structures, like cyclopropane (B1198618) rings, is another effective method to create rigid analogs. For instance, the synthesis of carboxycyclopropyl)glycine (CCG) analogs of glutamic and aminoadipic acid has led to the discovery of potent and selective mGlu receptor agonists. doi.orgnih.gov

Esterification and Amidation: The carboxylic acid groups are prime targets for modification. Converting them into esters or amides can alter the compound's polarity, membrane permeability, and metabolic stability. These derivatives can also act as prodrugs, which are converted to the active dicarboxylic acid form in vivo.

The synthesis of these modified structures often involves multi-step chemical processes. For example, the synthesis of conformationally restricted 2-aminoadipic acid analogs has been achieved starting from suitably protected aspartate derivatives, which are converted to an aldehyde and then subjected to reactions like the Horner-Wadsworth-Emmons olefination to introduce a double bond and extend the carbon chain. doi.org An alternative approach involves the use of enzymes for biotransformation. A patent describes the biochemical synthesis of 6-aminocaproic acid from 6-aminohex-2-enoic acid using an α,β-enoate reductase, a method that could potentially be adapted for the reduction of the double bond in this compound or its derivatives. google.com

Structure-Function Relationships of Synthesized Derivatives

The relationship between the chemical structure of these analogs and their biological function is a critical area of investigation. Studies on conformationally restricted analogs of 2-aminoadipic acid (2-AA) at metabotropic glutamate (B1630785) receptors provide significant insights. These studies reveal that subtle changes in stereochemistry and the nature of the conformational restraint can lead to dramatic shifts in biological activity.

For instance, a study on new 2-AA analogs where a cyclopropane ring was used as a conformational restrictor identified selective mGlu2 receptor agonists with low micromolar potencies. doi.orgnih.gov Within this series, the introduction of a methyl group to a related L-CCG-II analog resulted in a staggering 3500-fold increase in potency, highlighting a specific and sensitive interaction with the receptor binding site. doi.orgnih.gov

The table below summarizes the pharmacological data for several conformationally restricted analogs of 2-aminoadipic acid and related compounds, demonstrating the impact of structural modifications on their activity at the mGlu2 receptor.

CompoundStructural ModificationTargetActivity (EC₅₀)Selectivity Profile
Analog 3aCyclopropane-restricted 2-AAmGlu215 µMSelective mGlu2 agonist
Analog 4aCyclopropane-restricted 2-AAmGlu230 µMSelective mGlu2 agonist
L-CCG-I Analog 5aMethylated L-CCG-ImGlu214 µMSelective mGlu2 agonist
L-CCG-II Analog 5bMethylated L-CCG-IImGlu282 nM~15-fold selective over mGlu3

Data sourced from a study on conformationally restricted 2-amino-adipic acid analogs. doi.org

These findings underscore that the dicarboxylic acid framework, when held in a specific spatial arrangement, is crucial for potent receptor interaction. The activity of D-α-aminoadipate as a selective NMDA receptor antagonist further supports the idea that the chain length and the presence of two acidic groups are key determinants of function, which can be fine-tuned by conformational restriction. nih.gov

Bioisosteric Replacements and Their Impact on Biological Activity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to optimize lead compounds. frontiersin.org For derivatives of this compound, the two carboxylic acid groups and the primary amino group are obvious targets for such modifications. The goal of a bioisosteric replacement is to retain the essential interactions required for biological activity while improving other properties like metabolic stability, oral bioavailability, or selectivity. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is essential for interacting with positively charged residues (like arginine or lysine) in a receptor binding pocket. However, its high polarity can limit cell permeability and oral absorption. Common bioisosteres for carboxylic acids include:

Tetrazoles: This five-membered heterocyclic ring is a well-established carboxylic acid mimic. Its acidity is comparable to that of carboxylic acids, allowing it to maintain key ionic interactions. Tetrazole-containing analogs are often more lipophilic and may exhibit improved metabolic stability. wikipedia.org

Acylsulfonamides: These functional groups can also mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid.

Hydroxy-isoxazoles or -triazoles: These heterocycles can act as acidic surrogates and have been successfully used to replace the distal carboxyl group of glutamic acid, yielding analogs with potent activity at glutamate receptors. nih.gov

The impact of such a replacement is highly context-dependent. While it may improve pharmacokinetics, it can also alter the precise geometry and electronic profile, potentially reducing potency if the original carboxylate's interaction is optimal.

Amine and Amide Bioisosteres: While the primary amino group is a key feature, its bioisosteric replacement is less common in this class of compounds. However, if the dicarboxylic acid were to be incorporated into a larger peptide-like molecule, the resulting amide bonds could be replaced. Amide bioisosteres like 1,2,3-triazoles, oxadiazoles, or even a simple trans-alkene can mimic the geometry and hydrogen-bonding capabilities of an amide bond while offering resistance to enzymatic cleavage by proteases.

Ultimately, the design and modification of analogs of this compound represent a promising avenue for the development of novel therapeutics, particularly for neurological disorders involving glutamate receptor dysregulation. The strategies of conformational restriction and bioisosteric replacement are powerful tools that allow chemists to fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects.

Future Research Directions and Emerging Academic Applications

Elucidation of Novel Biological Pathways and Unidentified Metabolic Fates

Currently, the specific biological pathways and metabolic fates of 6-Aminohept-2-enedioic acid are not well-documented in publicly available scientific literature. The elucidation of its metabolic journey within biological systems is a primary area for future research. Investigations would likely focus on identifying enzymes capable of recognizing and transforming this molecule. Given its structure, potential metabolic routes could involve transamination, decarboxylation, oxidation, or integration into existing amino acid or dicarboxylic acid metabolic pathways.

Future research could explore analogies with known metabolic pathways. For instance, pathways involved in the metabolism of structurally similar compounds, such as adipate (B1204190) or 6-aminocaproic acid, might provide initial clues. google.com The degradation of some compounds occurs in the peroxisome, suggesting a potential site for the metabolism of this compound. google.com Uncovering these pathways would be fundamental to understanding the compound's biological significance and potential roles.

Table 1: Hypothetical Enzymatic Reactions for this compound Metabolism

Enzyme Class Potential Reaction Resulting Product Type
AminotransferaseTransfer of the amino group to an alpha-keto acid2-Oxohept-2-enedioic acid
DecarboxylaseRemoval of a carboxyl group6-Aminohex-1-enoic acid or 2-Aminohept-6-enoic acid
DehydrogenaseOxidation of the carbon backboneIntroduction of further unsaturation or hydroxyl groups
HydrataseAddition of water across the double bond6-Amino-3-hydroxyheptanedioic acid

Development of Advanced and Sustainable Synthetic Strategies

The development of efficient and sustainable methods for synthesizing this compound is a critical step towards enabling its broader study and application. Current chemical synthesis routes for similar unsaturated amino acids can be complex. Future research will likely focus on biocatalytic and chemoenzymatic approaches to improve sustainability and yield.

One promising avenue is the use of metabolically engineered microorganisms. google.com By designing and implementing novel biosynthetic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce this compound from simple feedstocks like glucose. mdpi.com This could involve the directed evolution of existing enzymes or the de novo design of enzymatic cascades. Such strategies align with the growing demand for green chemistry in the production of valuable chemicals. mdpi.com

Table 2: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Chemical Synthesis High purity, well-established principles. Often requires harsh conditions, multiple protection/deprotection steps, use of hazardous reagents.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, potential for low yields.
Metabolic Engineering Sustainable production from renewable feedstocks, potential for high yields through pathway optimization. google.comComplex pathway design and implementation, potential for metabolic burden on the host organism. google.com

Investigation of this compound in Model Organisms

To understand the physiological effects and potential applications of this compound, its investigation in various model organisms is essential. While no specific studies have been reported to date, a range of organisms could be utilized to probe its biological activity.

Simple organisms like the bacterium E. coli or the yeast S. cerevisiae could be used for initial toxicity screening and to study its uptake and metabolism at a cellular level. For multicellular organisms, the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster offer powerful genetic tools to dissect the effects of the compound on development, lifespan, and behavior. In vertebrate models, such as the zebrafish (Danio rerio), researchers could investigate its effects on organ development and physiology in a more complex biological system.

Table 3: Potential Model Organisms for Investigating this compound

Model Organism Research Focus Key Advantages
Escherichia coli Metabolism, toxicity, enzyme identification.Rapid growth, well-characterized genetics and metabolism. mdpi.com
Saccharomyces cerevisiae Eukaryotic cell effects, pathway reconstruction.Well-understood genetics, GRAS (Generally Regarded As Safe) status. mdpi.com
Caenorhabditis elegans Developmental effects, lifespan studies, neurobiology.Transparent body, short lifecycle, fully sequenced genome.
Drosophila melanogaster Genetics of metabolic effects, complex behavior.Sophisticated genetic tools, conserved disease pathways.
Danio rerio (Zebrafish) Vertebrate toxicity, organ development.Rapid external development, transparent embryos.

Integration with Systems Biology and Metabolomics Approaches

The study of this compound can be significantly enhanced by its integration into systems biology and metabolomics workflows. nih.govhilarispublisher.com Metabolomics, the large-scale study of small molecules, can provide a snapshot of the physiological state of a cell or organism. hilarispublisher.com

In a typical workflow, a model organism would be exposed to this compound. Metabolomic analysis, using techniques like mass spectrometry coupled with liquid or gas chromatography, would then be performed on samples from the organism. nih.gov By comparing the metabolic profiles of treated and untreated groups, researchers can identify changes across the metabolome. This non-targeted approach can reveal unexpected metabolic shifts and help generate new hypotheses about the compound's mode of action. nih.gov

The data generated from metabolomics can then be integrated with other 'omics' data (genomics, transcriptomics, proteomics) within a systems biology framework. hilarispublisher.com This holistic approach allows for the construction of comprehensive models of the biological effects of this compound, potentially revealing its influence on entire metabolic networks and regulatory pathways. researchgate.net

Q & A

Q. What are the established synthetic routes for 6-Aminohept-2-enedioic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1 : Review primary literature for reported synthetic pathways (e.g., Strecker synthesis, enzymatic catalysis, or condensation reactions). Use databases like SciFinder or Reaxys to collate reaction parameters (temperature, pH, catalysts) .
  • Step 2 : Design comparative experiments to test variables (e.g., solvent polarity, temperature gradients) using controlled batches. Monitor yields via gravimetric analysis or HPLC .
  • Step 3 : Tabulate results (Table 1) to identify optimal conditions. For example, a study might show that alkaline conditions (pH 9–10) improve cyclization efficiency by 20% compared to acidic media .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • Step 1 : Prioritize NMR (¹H, ¹³C) for structural confirmation, focusing on characteristic peaks (e.g., α,β-unsaturated carbonyl signals at δ 5.8–6.2 ppm). Use IR to validate functional groups (e.g., NH₂ stretch ~3350 cm⁻¹) .
  • Step 2 : Cross-validate with mass spectrometry (HRMS) for molecular ion consistency. For example, discrepancies in mass-to-charge ratios may indicate hydration or degradation byproducts .
  • Step 3 : Document spectral assignments in a reference table (Table 2) to standardize future analyses .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Step 1 : Prepare buffered solutions (pH 3–11) and incubate samples at 25°C, 40°C, and 60°C. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates .
  • Step 2 : Monitor degradation via UV-Vis (λ_max shifts) or chiral HPLC to detect racemization. For instance, acidic conditions (pH <5) may accelerate lactam formation, reducing bioactivity .
  • Step 3 : Present half-life data in a heatmap (Figure 1) to visualize stability thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in enzyme-binding studies?

Methodological Answer:

  • Step 1 : Perform density functional theory (DFT) calculations to map electron density and identify nucleophilic/electrophilic sites. Compare with crystallographic data from homologous enzymes (e.g., aminotransferases) .
  • Step 2 : Use molecular dynamics (MD) simulations to model ligand-protein interactions. For example, simulations may reveal that the α,β-unsaturated moiety enhances binding affinity to active-site lysine residues .
  • Step 3 : Validate predictions with experimental kinetics (e.g., ITC or SPR) and publish discrepancies between computational and empirical data .

Q. What strategies resolve contradictions in enzymatic activity data involving this compound?

Methodological Answer:

  • Step 1 : Conduct meta-analysis of published datasets to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
  • Step 2 : Replicate conflicting experiments under standardized conditions (e.g., uniform enzyme sources, buffer ionic strength). For example, variations in commercial enzyme purity (e.g., 70% vs. 95%) may explain divergent kinetic constants (Kₘ) .
  • Step 3 : Publish a comparative table (Table 3) with methodological annotations to guide reproducibility .

Q. How can researchers optimize chromatographic purification of this compound derivatives using parameter screening?

Methodological Answer:

  • Step 1 : Design a fractional factorial experiment to test mobile-phase variables (e.g., acetonitrile/water ratios, ion-pair reagents). Use UPLC-MS to track retention times and purity .
  • Step 2 : Apply machine learning (e.g., partial least squares regression) to correlate parameters with yield/purity. For instance, a 65:35 acetonitrile/0.1% TFA mix may resolve diastereomers with >95% purity .
  • Step 3 : Document protocols in supplementary materials, emphasizing scalability for industrial collaborators .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • Step 1 : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity. Include descriptors like logP and molar refractivity .
  • Step 2 : Validate models with leave-one-out cross-validation (LOOCV). For example, a QSAR model might predict that methyl substitution at C3 enhances inhibitory potency by 30% .
  • Step 3 : Publish raw datasets in open repositories (e.g., Zenodo) to enable meta-analyses .

Data Presentation Guidelines

  • Tables/Figures : Include error margins (SD/SEM), statistical significance markers (e.g., *p<0.05), and source citations .
  • Reproducibility : Annotate methods with equipment models (e.g., “Agilent 1260 HPLC”) and software versions (e.g., “Gaussian 16”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.